Ilexsaponin B3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

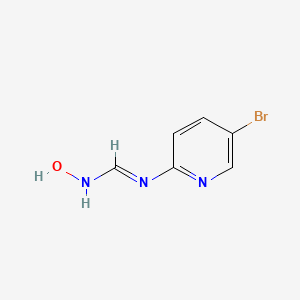

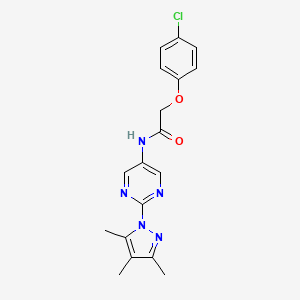

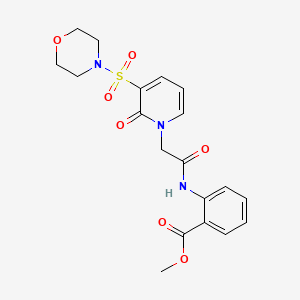

Ilexsaponin B3, also known as Ilexoside K, is a triterpenoid saponin . It has significant hypocholesterolemic activity , which means it can lower cholesterol levels. It is found in the plant species of the Ilex genus .

Synthesis Analysis

The synthesis of this compound has been studied using various chromatographic methods. A method called the Quantitative Analysis of Multi-components with Single Marker (QAMS) was established for the simultaneous determination of six triterpenoid saponins, including this compound, in Ilex pubescens by Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of this compound is C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da . It has 24 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using LC-MS/MS methods . The method was used to determine the metabolic potential of intestinal bacterial strains on this compound .Physical And Chemical Properties Analysis

This compound is a triterpenoid saponin with the molecular formula C47H76O18 . It has an average mass of 929.096 Da and a monoisotopic mass of 928.503174 Da .Wissenschaftliche Forschungsanwendungen

Antithrombotic Activity

Ilexsaponin B3 (IB3), derived from the roots of Ilex pubescens, has demonstrated significant antithrombotic activity. It inhibits thrombosis-caused hemiplegia and death induced by collagen-epinephrine in mice and arterial thrombotic models in rats. However, it does not dissolve blood clots or inhibit platelet aggregation induced by adenosine diphosphate (ADP) in rabbits (Xiong Tianqin et al., 2012).

Pro-Angiogenic Effects

Ilexsaponin A1, a close relative of this compound, exhibits pro-angiogenic activity, promoting cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells. It also rescues blood vessel loss in vascular insufficient zebrafish models, indicating potential therapeutic applications for cardiovascular diseases and related vascular insufficiencies (Jingjing Li et al., 2017).

Protection Against Myocardial Injury

Research has shown that Ilexsaponin A attenuates ischemia-reperfusion-induced myocardial injury through an anti-apoptotic pathway. This indicates a potential application for this compound in protecting against heart diseases and related conditions (Shuang Zhang et al., 2017).

Structural Analysis

The sugar moieties of this compound have been structurally analyzed through NMR techniques. Such analyses are crucial for understanding the chemical properties and potential therapeutic applications of the compound (Fu Chun-yan, 2008).

Absorption Characteristics

Studies have investigated the absorption characteristics of related compounds like ilexgenin A and ilexsaponin B1 in human umbilical vein endothelial cells, providing insights into how these compounds might be processed and utilized within the human body, which could be relevant for this compound as well (Jingwen Qiu et al., 2022).

Metabolites Identification and Drug-Drug Interaction

The metabolites of Ilexsaponin A1 have been identified, and its potential for drug-drug interaction has been evaluated. Understanding such interactions is critical for the safe and effective use of this compound in therapeutic settings (Liang Wu et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21-10-15-47(41(58)65-39-35(57)33(55)31(53)25(19-49)62-39)17-16-44(5)22(37(47)46(21,7)59)8-9-27-43(4)13-12-28(42(2,3)26(43)11-14-45(27,44)6)63-40-36(29(51)23(50)20-60-40)64-38-34(56)32(54)30(52)24(18-48)61-38/h8,21,23-40,48-57,59H,9-20H2,1-7H3/t21-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,43+,44-,45-,46-,47+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICIOAMNFCXLEV-FIKBOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)